molecular formula C10H16O B14361325 2,4-Dimethyloct-7-en-5-yn-4-ol CAS No. 91056-25-6

2,4-Dimethyloct-7-en-5-yn-4-ol

Cat. No.: B14361325
CAS No.: 91056-25-6
M. Wt: 152.23 g/mol
InChI Key: FZVQLTKYQUZGQE-UHFFFAOYSA-N
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Description

2,4-Dimethyloct-7-en-5-yn-4-ol is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound is part of the alkyne family and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyloct-7-en-5-yn-4-ol typically involves the use of alkyne and alkene chemistry. One common method is the reaction of a suitable alkyne with a Grignard reagent, followed by a series of steps to introduce the double bond and hydroxyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloct-7-en-5-yn-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,4-Dimethyloct-7-en-5-yn-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyloct-7-en-5-yn-4-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyloct-7-en-5-yn-4-yl hexyl ester
  • 4-Ethylbenzoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester
  • 4-Fluorobenzoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester

Uniqueness

2,4-Dimethyloct-7-en-5-yn-4-ol is unique due to its specific combination of functional groups and the presence of both double and triple bonds. This structure provides it with distinct reactivity patterns compared to other similar compounds, making it valuable in various chemical syntheses and applications.

Properties

CAS No.

91056-25-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,4-dimethyloct-7-en-5-yn-4-ol

InChI

InChI=1S/C10H16O/c1-5-6-7-10(4,11)8-9(2)3/h5,9,11H,1,8H2,2-4H3

InChI Key

FZVQLTKYQUZGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#CC=C)O

Origin of Product

United States

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